molecular formula C11H21NO8 B015706 Methyl b-neuraminic acid methyl ester CAS No. 56070-37-2

Methyl b-neuraminic acid methyl ester

Cat. No. B015706
CAS RN: 56070-37-2
M. Wt: 295.29 g/mol
InChI Key: FAXUBNUGEDSQNU-PFQGKNLYSA-N
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Description

Synthesis Analysis

The first synthesis of an N-unprotected neuraminic acid in the form of its methyl ester, specifically the α-methyl ketoside of 5-amino neuraminic acid methyl ester, has been reported, showcasing its importance as a valuable intermediate for further chemical modifications (Schrell & Whitesides, 1990). Another study highlights the synthesis of 9-O-acetyl- and 4,9-di-O-acetyl derivatives of the methyl ester of N-acetyl-beta-D-neuraminic acid methylglycoside, used as models in periodate oxidation studies (Haverkamp et al., 1975).

Molecular Structure Analysis

A detailed conformational study of α‐N‐acetyl‐D‐neuraminic acid using Density Functional Theory revealed stable structures classified according to the patterns of intramolecular hydrogen bond formations, providing insights into the compound's conformational behavior and interactions with receptors (Sawada et al., 2006).

Chemical Reactions and Properties

The reactivity of a 5-azido analogue of neuraminic acid methyl ester through glycosidation processes, yielding alpha-sialylated products, showcases the compound's chemical versatility and potential for creating sialic acid-containing bioconjugates (Matsuoka et al., 2001). Additionally, methylation analysis of neuraminic acids by gas chromatography-mass spectrometry highlights the analytical methods used to study neuraminic acid derivatives (Rauvala & Kärkkäinen, 1977).

Physical Properties Analysis

The studies provided do not explicitly describe the physical properties of methyl b-neuraminic acid methyl ester. However, understanding the compound's synthesis, molecular structure, and chemical reactions offers indirect insights into its physical behavior, such as solubility and stability, which are crucial for its application in scientific research.

Chemical Properties Analysis

Investigations into the efficient synthesis of derivatives, such as 2,3-dehydro-N-acetyl neuraminic acid, result in the discovery of decarboxylated sialic acid dimers, shedding light on the compound's chemical properties and potential as a neuraminidase inhibitor (Horn et al., 2008). This demonstrates the compound's role in developing inhibitors for viral infections, such as influenza.

Scientific Research Applications

Jasmonic Acid and Its Derivatives

Jasmonic acid (JA) and its methyl ester are plant stress hormones that have garnered interest in medicinal chemistry for their potential as drugs and prodrugs. This review covers their synthesis, biological activities, and the direction of future research in this area, highlighting their potential for developing new therapeutics (A. Ghasemi Pirbalouti, S. Sajjadi, K. Parang, 2014).

Methyl Paraben: Health Aspects

Methyl paraben, a methyl ester of p-hydroxybenzoic acid, has been extensively studied for its antimicrobial properties in foods, drugs, and cosmetics. This review discusses its absorption, metabolism, acute and chronic toxicity, and implications for human health, providing a comprehensive overview of over 50 years of research (M. Soni, S. Taylor, N. Greenberg, G. Burdock, 2002).

Xylan Derivatives: Application Potential

The chemical modification of xylan to ethers and esters offers new biopolymers with specific properties for various applications, including drug delivery and antimicrobial agents. This mini-review summarizes results on the synthesis and potential applications of xylan derivatives, emphasizing their role in developing new material technologies (K. Petzold-Welcke, K. Schwikal, S. Daus, T. Heinze, 2014).

Aspartame: Safety Evaluation

Aspartame, a methyl ester of a dipeptide, is a widely used nonnutritive sweetener. This investigation reviews its absorption, metabolism, current consumption levels, toxicology, and epidemiological studies to assess its safety. It concludes that aspartame is safe at current levels of consumption, providing a thorough review of its effects on human health (B. Magnuson, G. Burdock, et al., 2007).

Future Directions

The future directions of Methyl b-neuraminic acid methyl ester research could involve exploring its biological roles and its naturally occurring derivatives as well as the corresponding glycans and glycoconjugates . Various chemical and enzymatic synthetic methods have been developed to obtain a vast array of glycosides containing Neu5Gc and/or its derivatives .

properties

IUPAC Name

methyl (2S,4S,5R,6R)-5-amino-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO8/c1-18-10(17)11(19-2)3-5(14)7(12)9(20-11)8(16)6(15)4-13/h5-9,13-16H,3-4,12H2,1-2H3/t5-,6+,7+,8+,9+,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXUBNUGEDSQNU-PFQGKNLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C(C(O1)C(C(CO)O)O)N)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)N)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546353
Record name methyl (2S,4S,5R,6R)-5-amino-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S,5R,6R)-5-amino-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

CAS RN

56070-37-2
Record name methyl (2S,4S,5R,6R)-5-amino-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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